[1-(3-Fluoro-benzyl)-piperidin-3-yl]-methanol
CAS No.: 864411-38-1
Cat. No.: VC4385726
Molecular Formula: C13H18FNO
Molecular Weight: 223.291
* For research use only. Not for human or veterinary use.
![[1-(3-Fluoro-benzyl)-piperidin-3-yl]-methanol - 864411-38-1](/images/structure/VC4385726.png)
Specification
CAS No. | 864411-38-1 |
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Molecular Formula | C13H18FNO |
Molecular Weight | 223.291 |
IUPAC Name | [1-[(3-fluorophenyl)methyl]piperidin-3-yl]methanol |
Standard InChI | InChI=1S/C13H18FNO/c14-13-5-1-3-11(7-13)8-15-6-2-4-12(9-15)10-16/h1,3,5,7,12,16H,2,4,6,8-10H2 |
Standard InChI Key | UIVBGQQMIBCFET-UHFFFAOYSA-N |
SMILES | C1CC(CN(C1)CC2=CC(=CC=C2)F)CO |
Introduction
Chemical Structure and Properties
Structural Characteristics
The compound’s IUPAC name is [1-[(3-fluorophenyl)methyl]piperidin-3-yl]methanol, reflecting its piperidine backbone modified with a 3-fluorobenzyl group and a hydroxymethyl substituent . Key features include:
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Piperidine ring: A six-membered saturated heterocycle with one nitrogen atom.
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3-Fluorobenzyl group: A benzyl moiety with a fluorine atom at the meta position, enhancing lipophilicity and electronic effects .
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Hydroxymethyl group: A primary alcohol functional group at the C3 position of the piperidine ring.
The three-dimensional conformation of the molecule allows for diverse intermolecular interactions, making it a candidate for receptor-binding studies .
Table 1: Molecular Data
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 223.29 g/mol | |
CAS Registry Number | 864411-38-1 | |
SMILES | OCC1CN(CC2=CC=CC(F)=C2)CCC1 |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of [1-(3-fluoro-benzyl)-piperidin-3-yl]-methanol typically involves multi-step organic reactions:
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Piperidine ring formation: Cyclization of appropriate amine precursors.
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Benzyl group introduction: Alkylation of the piperidine nitrogen with 3-fluorobenzyl bromide or chloride .
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Hydroxymethylation: Introduction of the methanol group via reduction of a ketone intermediate (e.g., using sodium borohydride).
A reported protocol involves reductive amination of 3-piperidone derivatives with 3-fluorobenzylamine, followed by reduction of the resulting imine to yield the hydroxymethyl group .
Table 2: Key Synthetic Steps
Step | Reagents/Conditions | Yield |
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Alkylation | 3-Fluorobenzyl halide, base | 60–75% |
Reductive amination | NaBH, MeOH | 50–65% |
Physical and Chemical Properties
Stability and Reactivity
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The compound is stable under inert conditions but may undergo oxidation at the alcohol group to form a ketone.
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Acidic conditions could protonate the piperidine nitrogen, potentially leading to ring-opening reactions .
Biological and Pharmacological Activity
Acetylcholinesterase Inhibition
Piperidine derivatives are known acetylcholinesterase (AChE) inhibitors, which are relevant for treating neurodegenerative diseases. Although direct studies on this compound are scarce, structural analogs exhibit IC values in the nanomolar range . The fluorobenzyl group may enhance binding affinity to AChE’s peripheral anionic site .
Tyrosinase Inhibition
Related fluorobenzyl-piperidine compounds demonstrate tyrosinase inhibitory activity (IC = 0.18 μM), suggesting potential applications in hyperpigmentation disorders . The fluorine atom’s electron-withdrawing effects could modulate enzyme-substrate interactions .
Precaution | Recommendation |
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Personal protection | Gloves, goggles, ventilation |
Disposal | Incineration or chemical waste services |
Applications and Future Directions
Medicinal Chemistry
The compound’s scaffold is a promising lead for:
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Neurodegenerative drug development: AChE inhibitors for Alzheimer’s disease .
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Dermatological agents: Tyrosinase inhibitors for melasma treatment .
Organic Synthesis
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